molecular formula C28H38N4O6 B4173197 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(3,4,5-triethoxybenzoyl)piperazine

1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(3,4,5-triethoxybenzoyl)piperazine

Cat. No. B4173197
M. Wt: 526.6 g/mol
InChI Key: SOJXDVJXHCXTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(3,4,5-triethoxybenzoyl)piperazine, commonly known as BRL-15572, is a piperazine-based compound used in scientific research as a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2005 and has since been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which belongs to the family of G protein-coupled receptors. When dopamine binds to this receptor, it activates a signaling pathway that leads to the release of various neurotransmitters in the brain. By blocking this receptor, BRL-15572 disrupts this signaling pathway and reduces the release of neurotransmitters, leading to a decrease in drug-seeking behavior and improved cognitive function.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine and methamphetamine. It has also been shown to improve cognitive function in rats with cognitive deficits induced by chronic methamphetamine exposure. Additionally, it has been shown to alleviate motor symptoms in rats with Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of BRL-15572 is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor in scientific research. However, one limitation of BRL-15572 is its relatively low potency compared to other dopamine D3 receptor antagonists, which may require higher doses for effective inhibition. Additionally, the potential off-target effects of BRL-15572 on other dopamine receptors and neurotransmitter systems should be carefully considered in experimental design.

Future Directions

There are several potential future directions for research on BRL-15572. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists for improved therapeutic efficacy. Another area of interest is the investigation of the long-term effects of BRL-15572 on brain function and behavior, as well as its potential for use in combination with other pharmacological agents. Additionally, the potential role of BRL-15572 in the treatment of other neurological and psychiatric disorders, such as depression and anxiety, should be further explored.

Scientific Research Applications

BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. It acts as a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the reward and motivation pathways of the brain. By blocking this receptor, BRL-15572 may help reduce drug-seeking behavior and improve cognitive function in patients with addiction and schizophrenia. It may also help alleviate motor symptoms in patients with Parkinson's disease.

properties

IUPAC Name

[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O6/c1-4-36-25-18-21(19-26(37-5-2)27(25)38-6-3)28(33)31-16-14-29(15-17-31)22-10-11-23(32(34)35)24(20-22)30-12-8-7-9-13-30/h10-11,18-20H,4-9,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJXDVJXHCXTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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